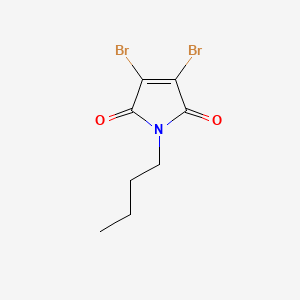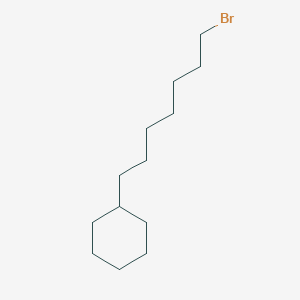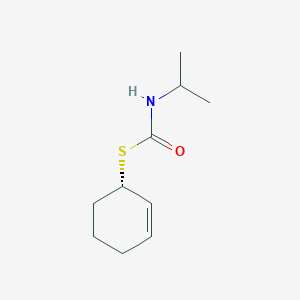
Carbamothioic acid, (1-methylethyl)-, S-(1S)-2-cyclohexen-1-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, (1-methylethyl)-, S-(1S)-2-cyclohexen-1-yl ester is a chemical compound with a unique structure that combines a carbamothioic acid moiety with a cyclohexenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (1-methylethyl)-, S-(1S)-2-cyclohexen-1-yl ester typically involves the esterification of carbamothioic acid with a cyclohexenyl alcohol derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (1-methylethyl)-, S-(1S)-2-cyclohexen-1-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Carbamothioic acid, (1-methylethyl)-, S-(1S)-2-cyclohexen-1-yl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which carbamothioic acid, (1-methylethyl)-, S-(1S)-2-cyclohexen-1-yl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with enzymes or other proteins. This interaction can lead to inhibition or modification of the target molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, bis(1-methylethyl)-, S-(2,3-dichloro-2-propenyl) ester
- Carbamothioic acid, N,N-bis(1-methylethyl)-, S-(2,3-dichloro-2-propen-1-yl) ester
Uniqueness
Carbamothioic acid, (1-methylethyl)-, S-(1S)-2-cyclohexen-1-yl ester is unique due to its cyclohexenyl ester group, which imparts distinct chemical properties and reactivity compared to other carbamothioic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
255851-54-8 |
|---|---|
Molecular Formula |
C10H17NOS |
Molecular Weight |
199.32 g/mol |
IUPAC Name |
S-[(1S)-cyclohex-2-en-1-yl] N-propan-2-ylcarbamothioate |
InChI |
InChI=1S/C10H17NOS/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h4,6,8-9H,3,5,7H2,1-2H3,(H,11,12)/t9-/m1/s1 |
InChI Key |
RPNIZCVEUGCSEJ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)NC(=O)S[C@H]1CCCC=C1 |
Canonical SMILES |
CC(C)NC(=O)SC1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



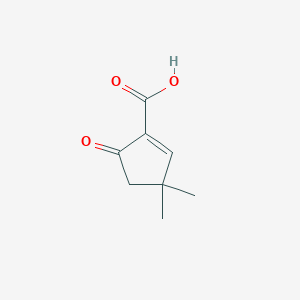
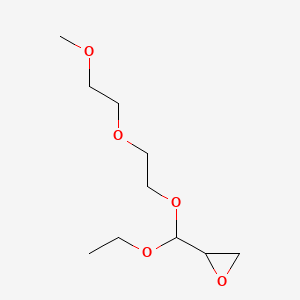
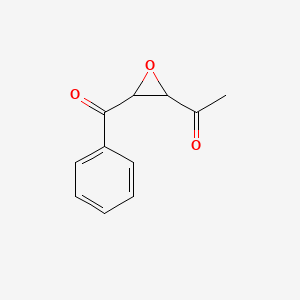
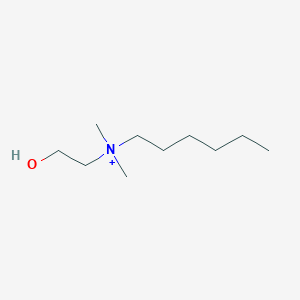
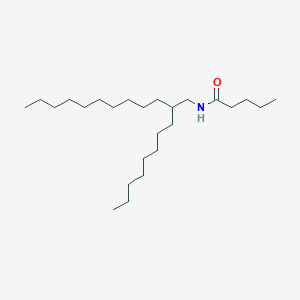

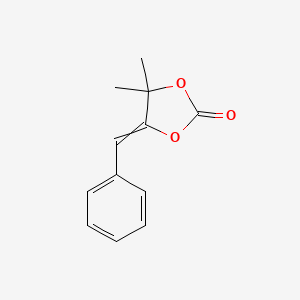

![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
